MFCD18317532

Descripción

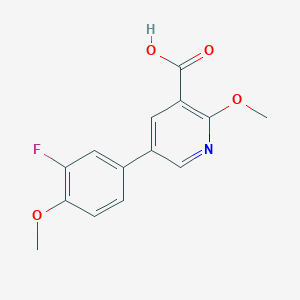

MFCD18317532 (5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid) is a halogenated aromatic compound with the molecular formula C₁₄H₁₂FNO₄ and a molecular weight of 277.25 g/mol. It is characterized by a nicotinic acid backbone substituted with a 3-fluoro-4-methoxyphenyl group and a methoxy group at the 2-position of the pyridine ring. The compound is synthesized and supplied by Aromsyn with a purity of ≥95%, supported by batch-specific Certificates of Analysis (COA) and structural characterization data .

Propiedades

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4/c1-19-12-4-3-8(6-11(12)15)9-5-10(14(17)18)13(20-2)16-7-9/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEZOJJAZJBKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687561 | |

| Record name | 5-(3-Fluoro-4-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-90-0 | |

| Record name | 5-(3-Fluoro-4-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of “MFCD18317532” involves several routes, each with specific reaction conditions. Common synthetic methods include:

Melt Spinning: This method involves heating the raw materials to a molten state and then rapidly cooling them to form fibers.

Wet Spinning: In this process, the compound is dissolved in a solvent and then extruded through a spinneret into a coagulation bath, where it solidifies.

Electrospinning: This technique uses an electric field to draw the compound into fine fibers from a liquid solution.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to maintain consistent quality.

Análisis De Reacciones Químicas

“MFCD18317532” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

“MFCD18317532” has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of complex molecules and materials.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its therapeutic potential and pharmacological properties.

Industry: It is used in the production of advanced materials, coatings, and other industrial products.

Mecanismo De Acción

The mechanism of action of “MFCD18317532” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Research Implications and Limitations

- This compound ’s structural complexity offers advantages in drug design but may complicate synthetic reproducibility compared to simpler halogenated aromatics.

- Limited public data on the pharmacokinetics of this compound necessitates further studies to evaluate its metabolic stability and toxicity .

- The compounds compared here share halogenation but differ in core scaffolds, highlighting the need for tailored synthetic strategies for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.